molecular formula C6H2ClF4N B2390240 4-Chloro-2,3,5,6-tetrafluoroaniline CAS No. 4218-94-4

4-Chloro-2,3,5,6-tetrafluoroaniline

Cat. No. B2390240
CAS RN: 4218-94-4
M. Wt: 199.53
InChI Key: KNRIBPGPMVZBDZ-UHFFFAOYSA-N
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Description

4-Chloro-2,3,5,6-tetrafluoroaniline is a chemical compound with the molecular weight of 199.53 . It is a powder with a melting point of 54-56 degrees Celsius .


Molecular Structure Analysis

The IUPAC name for this compound is 4-chloro-2,3,5,6-tetrafluoroaniline . The InChI code is 1S/C6H2ClF4N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 .


Physical And Chemical Properties Analysis

4-Chloro-2,3,5,6-tetrafluoroaniline is a powder with a melting point of 54-56 degrees Celsius .

Scientific Research Applications

Safety and Hazards

The compound is associated with several hazard statements including H302, H312, H315, H319, H332, and H335 . Precautionary measures include avoiding breathing dust, using personal protective equipment, and ensuring adequate ventilation .

properties

IUPAC Name

4-chloro-2,3,5,6-tetrafluoroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2ClF4N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNRIBPGPMVZBDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Cl)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2,3,5,6-tetrafluoroaniline

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